molecular formula C15H12O B075156 3,3-Diphenylacrylaldehyde CAS No. 1210-39-5

3,3-Diphenylacrylaldehyde

Cat. No.: B075156
CAS No.: 1210-39-5
M. Wt: 208.25 g/mol
InChI Key: MWAFWBDWAWZJGK-UHFFFAOYSA-N
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Description

3,3-Diphenylacrylaldehyde, also known as β-Phenylcinnamaldehyde, is an organic compound with the molecular formula C15H12O. It is characterized by the presence of two phenyl groups attached to an acrylaldehyde moiety. This compound is a colorless solid with a strong aromatic odor and is soluble in organic solvents such as alcohol and ether but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diphenylacrylaldehyde can be synthesized through the reaction of styrene with benzaldehyde in the presence of an oxidizing agent. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphenylacrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Diphenylacrylaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diphenylacrylaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3,3-Diphenylacrylaldehyde is unique due to the presence of two phenyl groups attached to an acrylaldehyde moiety, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,3-diphenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAFWBDWAWZJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049210
Record name 3,3-Diphenylacrylaldehyde
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1210-39-5
Record name β-Phenylcinnamaldehyde
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Record name 3,3-Diphenylacrolein
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Record name 3,3-Diphenylacrolein
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Record name 2-Propenal, 3,3-diphenyl-
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Record name 3,3-Diphenylacrylaldehyde
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Record name 3,3-diphenylacrylaldehyde
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Record name 3,3-DIPHENYLACROLEIN
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Synthesis routes and methods I

Procedure details

A solution of freshly distilled diisopropylamine (193.2 mL) in dry tetrahydrofurane (1 L) under argon was cooled to -5° C. with an acetone-dry ice bath. Anhydrous conditions were maintained throughout the reaction. A 1.6M solution of n-butyl lithium in hexane (862 mL) was added at such a rate that the reaction temperature did not exceed -5° C. After the addition was complete, the solution was stirred at 5° C. for 15 minutes. Then it was cooled to -78° C. and acetaldehyde N-tert- butylimine (88.5 mL) was added dropwise over 10 minutes. After stirring at -78° C. for 30 minutes. diethyl chlorophosphonate (101.2 mL) was added slowly while maintaining the reaction temperature below -65° C. and the yellow solution was stirred at -78° C. for 1 hour. The cooling bath was then removed and the mixture was allowed to warm to -10° C. over 45 minutes. Benzophenone (109.3 g) was added via a Gooch tube, and the mixture was then stirred at ambient temperature overnight. After the solvents were removed in vacuo. The residue was taken up in a solution of oxalic acid dihydrate (175 g) in water (1.5 L) and toluene (1.5 L) was added. The mixture was stirred vigorously under argon overnight. The layers were separated and the organic phase was washed in turn with 5% oxalic acid, brine, saturated sodium bicarbonate and brine. The aqueous layers were backwashed with toluene (500 mL), and the combined organic extracts were dried (MgSO4), charcoaled and concentrated to ~ 250 mL. The concentrate was passed through a short column of silica gel (500 g) made up in dichloromethane, and the product was eluted with the same solvent (7×400 mL fractions). The appropriate fractions were combined and evaporated and the residue was dissolved in warm hexane (1.2 L). The gently stirred solution was cooled slowly to 5° C. and the resulting crystalline solid was recovered by filtration to yield 109.3 g of 3,3-diphenyl-2-propenal, mp 45°-46.5° C. Concentration of the mother liquors furnished a second crop of impure 3,3-diphenyl-2-propenal which after two recrystallizations from hexane gave an additional 10.1 g of product. mp 44.5°-46° C.
Quantity
193.2 mL
Type
reactant
Reaction Step One
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1 L
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Synthesis routes and methods II

Procedure details

First, a Grignard's reagent prepared from methyl chloride and magnesium is reacted with p-amino substituted benzophenone (2), followed by dehydration, to obtain 1,1-diphenylethylene derivative (3). Alternatively, the 1,1-diphenylethylene derivative (3) can be synthesized by reacting a Grignard's reagent, prepared from p-amino substituted bromobenzene, with an acetophenone compound (5), followed by dehydration. Next, a Vilsmeier reagent prepared from phosphorus oxychloride and N,N-dimethylformamide is reacted with the 1,1-diphenylethylene derivative (3) to obtain a 3,3-diphenylacrolein derivative (6). This 3,3-diphenylacrolein derivative (6) which is a mixture of a cis-isomer and a trans-isomer is subjected to a treatment using column chromatography or recrystallization treatment or a combination of these treatments to obtain a 3,3-diphenylacrolein derivative (7) embracing excess trans-isomers. The compound (7) and a diethyl 1,1-diphenylmethyl phosphonate derivative (9) are condensed by a Wittig-Horner reaction to synthesize 1-(p-aminophenyl)-1,4,4-triphenylbutadiene derivative (1) embracing excess tans-isomers (the ratio of trans-isomer≥0.6).
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Synthesis routes and methods III

Procedure details

A solution of freshly distilled diisopropylamine (193.2 mL) in dry tetrahydrofurane (1L) under argon was cooled to -5° C. with an acetone-dry ice bath. Anhydrous conditions were maintained throughout the reaction. A 1.6M solution of n-butyl lithium in hexane (862 mL) was added at such a rate that the reaction temperature did not exceed -5° C. After the addition was complete, the solution was stirred at 5° C. for 15 minutes, then it was cooled to -78° C. and acetaldehyde N-tert- butylimine (88.5 mL) was added dropwise over 10 minutes. After stirring at -78° C. for 30 minutes, diethyl chlorophosphate (101.2 mL) was added slowly while maintaining the reaction temperature below -65° C., and the yellow solution was stirred at -78° C. for 1 hour. The cooling bath was then removed, and the mixture was allowed to warm to -10° C. over 45 minutes. Benzophenone (109.3 g) was added via a Gooch tube, and the mixture was then stirred at ambient temperature overnight. After the solvents were removed in vacuo, the residue was taken up in a solution of oxalic acid dihydrate (175 g) in water (1.5L) and toluene (1.5L) was added. The mixture was stirred vigorously under argon overnight. The layers were separated, and the organic phase was washed in turn with 5% oxalic acid, brine, saturated sodium bicarbonate and brine. The aqueous layers were backwashed with toluene (500 mL). and the combined organic extracts were dried (MgSO4), charcoaled and concentrated to ~250 mL. The concentrate was passed through a short column of silica gel (500 g) made up in dichloromethane, and the product was eluted with the same solvent (7×400 mL fractions). The appropriate fractions were combined and evaporated and the residue was dissolved in warm hexane (1.2L). The gently stirred solution was cooled slowly to 5° C. and the resulting crystalline solid was recovered by filtration to yield 109.3g of 3,3-diphenyl-2-propenal, mp 45°-46.5° C. Concentration of the mother liquors furnished a second crop of impure 3,3-diphenyl-2-propenal which after two recrystallizations from hexane gave an additional 10.lg of product, mp 44.5°-46° C.
Quantity
193.2 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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862 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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